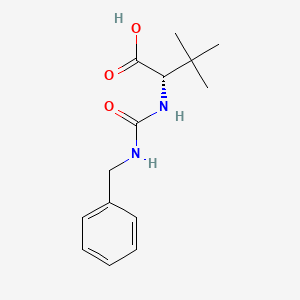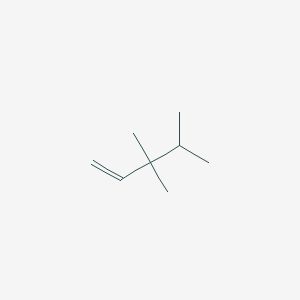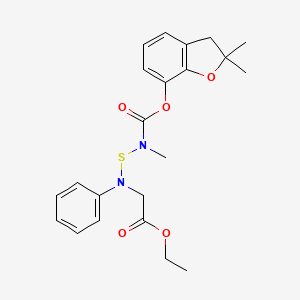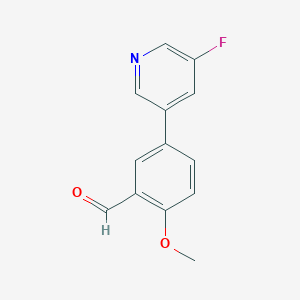
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- is an organic compound that features a fluorinated pyridine ring and a methoxy-substituted benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the availability of high-purity starting materials and reagents is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 5-(5-Fluoro-pyridin-3-yl)-2-methoxy-benzoic acid.
Reduction: 5-(5-Fluoro-pyridin-3-yl)-2-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong electrostatic interactions. Additionally, the methoxy group can influence the compound’s lipophilicity and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-3-pyridinemethanol
- (5-Fluoropyridin-3-yl)methanamine
- N-[5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-yl-butyramide
Uniqueness
Benzaldehyde, 5-(5-fluoro-3-pyridinyl)-2-methoxy- is unique due to the combination of its fluorinated pyridine ring and methoxy-substituted benzaldehyde moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
946002-08-0 |
|---|---|
Fórmula molecular |
C13H10FNO2 |
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
5-(5-fluoropyridin-3-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-3-2-9(4-11(13)8-16)10-5-12(14)7-15-6-10/h2-8H,1H3 |
Clave InChI |
LJKNRRXFZYWTRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


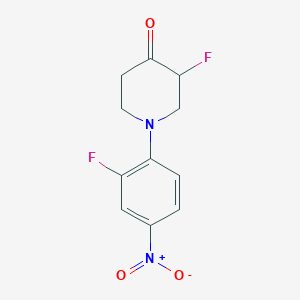

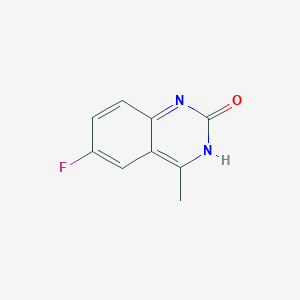
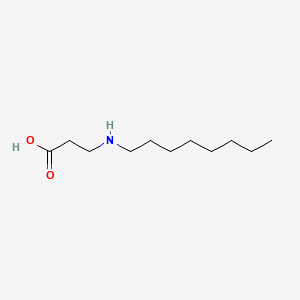

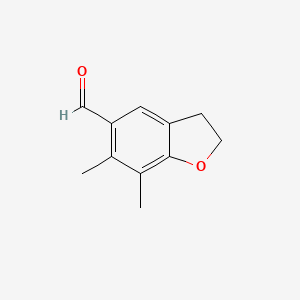
![(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8643321.png)
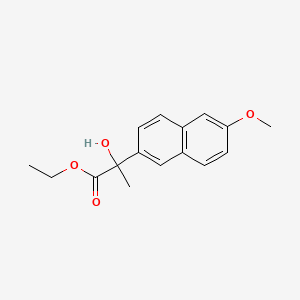
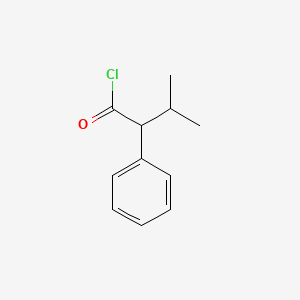
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)
